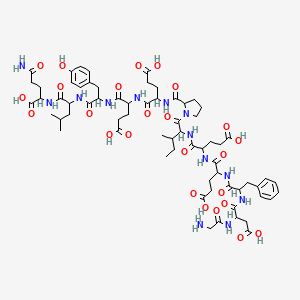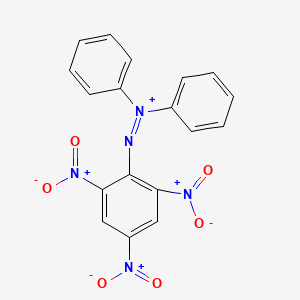
diphenyl-(2,4,6-trinitrophenyl)iminoazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl-(2,4,6-trinitrophenyl)iminoazanium, commonly known as DPPH, is a stable free radical widely used in various scientific fields. It is particularly known for its role in measuring the number of free radicals and evaluating antioxidant activity. The compound’s stability and unique properties make it an essential tool in analytical chemistry and related disciplines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-(2,4,6-trinitrophenyl)iminoazanium typically involves the reaction of 2,4,6-trinitrochlorobenzene with diphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .
化学反应分析
Types of Reactions
Diphenyl-(2,4,6-trinitrophenyl)iminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl or nitrophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .
科学研究应用
Diphenyl-(2,4,6-trinitrophenyl)iminoazanium has a wide range of applications in scientific research:
Chemistry: It is used as a standard for measuring free radical activity and evaluating antioxidant properties.
Biology: The compound is employed in studies involving oxidative stress and cellular responses to free radicals.
Medicine: Research on this compound includes its potential therapeutic applications in treating diseases related to oxidative stress.
作用机制
The mechanism by which diphenyl-(2,4,6-trinitrophenyl)iminoazanium exerts its effects involves its ability to act as a free radical scavenger. The compound interacts with free radicals, neutralizing them and preventing oxidative damage. This process is facilitated by the compound’s stable free radical structure, which allows it to effectively donate electrons to reactive species .
相似化合物的比较
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl: Another stable free radical used in similar applications.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical with applications in organic synthesis and materials science.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A derivative of TEMPO with enhanced antioxidant properties.
Uniqueness
Diphenyl-(2,4,6-trinitrophenyl)iminoazanium is unique due to its high stability and effectiveness as a free radical scavenger. Its ability to remain stable under various conditions makes it a valuable tool in both research and industrial applications .
属性
CAS 编号 |
111051-84-4 |
|---|---|
分子式 |
C18H12N5O6+ |
分子量 |
394.3 g/mol |
IUPAC 名称 |
diphenyl-(2,4,6-trinitrophenyl)iminoazanium |
InChI |
InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H/q+1 |
InChI 键 |
MGJZITXUQXWAKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[N+](=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine](/img/structure/B15285197.png)
![[(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B15285209.png)
![22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)
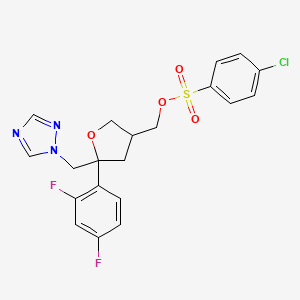
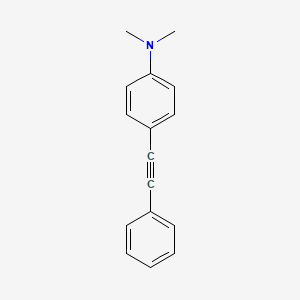
![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)
![1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B15285252.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea](/img/structure/B15285258.png)
![Methyl 3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15285260.png)
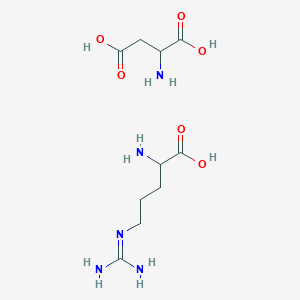
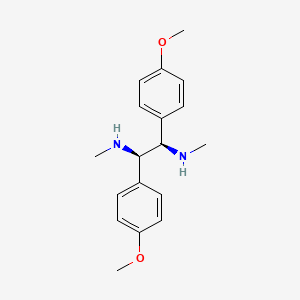
![N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B15285272.png)
